N-benzyl-3,4-dimethoxy-N-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)
Overview
Description
N-benzyl-3,4-dimethoxy-N-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that features a combination of benzyl, dimethoxy, nitrobenzylidene, and benzenesulfonamide groups
Preparation Methods
The synthesis of N-benzyl-3,4-dimethoxy-N-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction between 4-nitrobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with a suitable acylating agent to form the corresponding acyl hydrazone.
Sulfonamide formation: The acyl hydrazone is reacted with benzenesulfonyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-benzyl-3,4-dimethoxy-N-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium hydroxide (NaOH), and hydrochloric acid (HCl). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-3,4-dimethoxy-N-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dimethoxy-N-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
N-benzyl-3,4-dimethoxy-N-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide can be compared with similar compounds such as:
N-benzyl-3,4-dimethoxybenzamide: This compound lacks the nitrobenzylidene and sulfonamide groups, making it less reactive and potentially less biologically active.
N-benzyl-4-methoxybenzenesulfonamide: This compound has a similar sulfonamide group but lacks the dimethoxy and nitrobenzylidene groups, which may affect its chemical and biological properties.
The uniqueness of N-benzyl-3,4-dimethoxy-N-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide lies in its combination of functional groups, which confer specific reactivity and potential biological activities.
Properties
IUPAC Name |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O7S/c1-34-22-13-12-21(14-23(22)35-2)36(32,33)27(16-19-6-4-3-5-7-19)17-24(29)26-25-15-18-8-10-20(11-9-18)28(30)31/h3-15H,16-17H2,1-2H3,(H,26,29)/b25-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPDPFMZJLIYKR-MFKUBSTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.